molecular formula C8H10F2O2 B13016110 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1432679-45-2

7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13016110
CAS No.: 1432679-45-2
M. Wt: 176.16 g/mol
InChI Key: HRNUGJYDRBDIHC-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[221]heptane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 It is characterized by its unique bicyclo[221]heptane structure, which includes two fluorine atoms at the 7th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic compound to form the bicyclic structure . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions or act as a hydrogen bond donor/acceptor, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties. These features make it valuable for applications requiring high stability, reactivity, and specificity.

Properties

CAS No.

1432679-45-2

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

7,7-difluorobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-1-2-6(8)5(3-4)7(11)12/h4-6H,1-3H2,(H,11,12)

InChI Key

HRNUGJYDRBDIHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2(F)F)C(=O)O

Origin of Product

United States

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